molecular formula C22H14O6 B1204798 Chitranone

Chitranone

Cat. No. B1204798
M. Wt: 374.3 g/mol
InChI Key: ITGPISXKMZIRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitranone is a natural product found in Plumbago auriculata, Diospyros kaki, and other organisms with data available.

Scientific Research Applications

Chemical Structure and Synthesis

Chitranone, along with other naphthoquinones like zeylanone and maritinone, has been identified in the phenolic fraction of the light petroleum extract of the roots of Plumbago zeylanica (Plumbaginaceae). The isolation of these compounds and the synthesis of their derivatives contribute to the understanding of their chemical structures and potential applications (Gunaherath, Gunatilaka, & Thomson, 1988).

Role in Experimental Research

The study of chitranone may also intersect with broader experimental research methodologies. For example, controlled human infection (CHI) trials, which involve the experimental infection of volunteers, can accelerate drug and vaccine development for infectious diseases. Although not directly linked to chitranone, such trials are essential for testing the efficacy of novel compounds, potentially including chitranone derivatives (Roestenberg et al., 2018).

Biomedical Applications

Research on similar compounds, such as chitosan, highlights the potential biomedical applications of chitranone. Chitosan, a biopolymer derived from chitin, has shown promise in wound dressing, drug delivery, and tissue engineering. This implies that structurally related compounds like chitranone could have similar applications (Khor & Lim, 2003). Additionally, the versatility of chitosan in biomedical applications, such as in controlled drug release systems and regenerative medicine, suggests that chitranone, with further research, may find similar applications (Dash, Chiellini, Ottenbrite, & Chiellini, 2011).

Implications in Plant Biology

The study of chalcone isomerase (CHI), an enzyme closely related to the topic of chitranone, reveals its role in plant biology, particularly in flavonoid biosynthesis. This suggests that compounds like chitranone could be significant in understanding plant biochemistry and genetics (van Tunen & Mol, 1987).

properties

Product Name

Chitranone

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

IUPAC Name

5-hydroxy-3-(1-hydroxy-6-methyl-5,8-dioxonaphthalen-2-yl)-2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C22H14O6/c1-9-8-15(24)18-13(19(9)25)7-6-12(21(18)27)16-10(2)20(26)11-4-3-5-14(23)17(11)22(16)28/h3-8,23,27H,1-2H3

InChI Key

ITGPISXKMZIRAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=CC(=C2O)C3=C(C(=O)C4=C(C3=O)C(=CC=C4)O)C

synonyms

chitranone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.